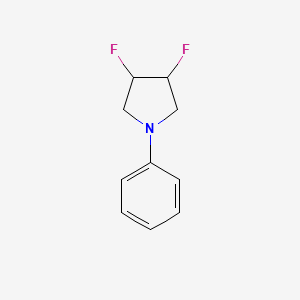

(3R,4R)-3,4-difluoro-1-phenyl-pyrrolidine

Description

Contextualization within Fluorinated Heterocycle Chemistry

The incorporation of fluorine atoms into heterocyclic compounds is a well-established strategy in modern drug discovery and materials science. Fluorine, being the most electronegative element, imparts unique properties to organic molecules. These properties include increased metabolic stability, enhanced lipophilicity, and altered basicity of nearby functional groups. The introduction of fluorine can therefore significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

Significance of the Pyrrolidine (B122466) Scaffold in Organic Synthesis

The pyrrolidine ring is a privileged scaffold in organic and medicinal chemistry. This five-membered saturated heterocycle is a core component of numerous natural products, including alkaloids and the amino acid proline. Its prevalence in biologically active compounds has made it an attractive target for synthetic chemists.

The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and binding to biological targets. This three-dimensional character is a key advantage over flat, aromatic systems in the design of novel therapeutic agents. Pyrrolidine derivatives have demonstrated a wide array of biological activities, including antiviral, anticancer, and central nervous system effects. The synthesis of substituted pyrrolidines, particularly those with defined stereochemistry, is a major focus of contemporary organic synthesis. The enantioselective synthesis of trans-3,4-difluoropyrrolidines has been achieved, highlighting the feasibility of accessing specific stereoisomers for further investigation nih.gov.

Stereochemical Importance of (3R,4R)-Configuration

Stereochemistry plays a pivotal role in the function of chiral molecules, particularly in a biological context where interactions with enzymes and receptors are highly specific. The (3R,4R) configuration of (3R,4R)-3,4-difluoro-1-phenyl-pyrrolidine defines the precise three-dimensional arrangement of the fluorine atoms on the pyrrolidine ring. This specific trans arrangement has profound implications for the molecule's conformation and, consequently, its potential biological activity.

The introduction of vicinal fluorine atoms, as seen in this compound, significantly influences the conformational preferences of the pyrrolidine ring. Studies on difluorinated pyrrolidines have shown that stereoelectronic effects, such as the gauche effect, play a crucial role in determining the ring's pucker and the orientation of substituents beilstein-journals.orgnih.govresearchgate.net. The gauche effect, in this context, refers to the tendency of a molecule to adopt a conformation where electronegative substituents are positioned gauche (at a 60° dihedral angle) to each other. This can lead to a more stable, lower-energy conformation. The stereospecific placement of fluorine atoms can therefore be used to lock the pyrrolidine ring into a desired conformation, which is a powerful tool in rational drug design. Conformational analysis of fluorinated pyrrolidines has been investigated using techniques such as NMR spectroscopy and X-ray crystallography to understand the influence of fluorine on the ring's geometry nih.gov.

Overview of Research Trajectories for Similar Fluorinated Chiral Amines

The research landscape for fluorinated chiral amines is rich and varied, with applications spanning from pharmaceuticals to asymmetric catalysis. These compounds are highly sought-after building blocks due to the beneficial properties imparted by fluorine and the stereochemical control offered by their chiral nature.

One significant area of research is the development of novel catalysts for asymmetric synthesis. Chiral amines, including those with a pyrrolidine core, are widely used as organocatalysts. The introduction of fluorine can modulate the catalyst's reactivity and selectivity. For instance, enantiopure trans-3,4-difluoropyrrolidines have been explored for their potential in catalytic asymmetric synthesis nih.gov.

In medicinal chemistry, the N-phenylpyrrolidine motif is present in a number of biologically active compounds. The phenyl group can engage in various interactions with biological targets, and its electronic properties can be fine-tuned through substitution. The combination of a fluorinated pyrrolidine ring and an N-phenyl group, as in this compound, presents an intriguing scaffold for the design of new therapeutic agents. Research into N-aryl carbothioamide analogues has shown potential for urease inhibition, highlighting the biological relevance of such structures researchgate.netnih.gov. Furthermore, the biological evaluation of fluorinated and chlorinated indenoisoquinolines and N-aryl-1,4-dihydropyridines as potential anticancer and antitubercular agents, respectively, underscores the importance of halogenated N-aryl compounds in drug discovery nih.govnih.govias.ac.ineurekaselect.com. The synthesis and biological evaluation of N'-phenylhydrazides as potential antifungal agents also point to the broad spectrum of activities that can be accessed with N-aryl compounds mdpi.com.

The development of stereoselective synthetic methods for creating fluorinated chiral centers is another active area of research. The ability to precisely control the stereochemistry of fluorine-containing molecules is essential for understanding their structure-activity relationships. Recent advancements in synthetic chemistry have provided new tools for the stereoselective synthesis of fluoroalkanes, which will undoubtedly facilitate the exploration of compounds like this compound and its analogues nih.gov.

Structure

3D Structure

Properties

Molecular Formula |

C10H11F2N |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

3,4-difluoro-1-phenylpyrrolidine |

InChI |

InChI=1S/C10H11F2N/c11-9-6-13(7-10(9)12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |

InChI Key |

IUULWKLJIFKRQM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1C2=CC=CC=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3r,4r 3,4 Difluoro 1 Phenyl Pyrrolidine

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis for (3R,4R)-3,4-difluoro-1-phenyl-pyrrolidine identifies the key bonds for disconnection to trace the molecule back to simple, readily available starting materials. The primary disconnections are the carbon-fluorine (C-F) bonds and the carbon-nitrogen (C-N) bonds of the heterocyclic ring.

C-F Bond Disconnection: The two C-F bonds are disconnected via a functional group interconversion (FGI). This points to a precursor molecule with oxygen-based functional groups, such as a diol, at the C3 and C4 positions. A vicinal diol, specifically (3S,4S)-1-phenyl-pyrrolidine-3,4-diol, is an ideal precursor, as the hydroxyl groups can be stereospecifically replaced by fluorine via a double Sₙ2 reaction, which inverts both stereocenters to the desired (3R,4R) configuration.

C-N Bond Disconnection: Disconnecting the two C-N bonds of the pyrrolidine (B122466) ring reveals a linear C4-dianiline precursor. This strategy, however, is less common for this specific chiral target. A more practical approach is a disconnection that opens the ring to a 1,4-amino alcohol, which can be formed via reductive amination of a 1,4-dicarbonyl or related species.

Chiral Pool Origin: The most efficient retrosynthesis traces the chiral diol precursor back to a C4 chiral building block. L-(+)-Tartaric acid is an inexpensive and highly suitable starting material from the chiral pool. The C2 and C3 hydroxyl groups of tartaric acid correspond to the C4 and C3 hydroxyl groups of the target pyrrolidine diol precursor, respectively.

This analysis establishes a clear synthetic pathway: construction of a chiral pyrrolidine diol from L-tartaric acid, followed by a stereoinvertive difluorination.

Strategies for Constructing the Difluorinated Pyrrolidine Ring System

The construction of the this compound core involves two critical phases: the formation of the five-membered nitrogen-containing ring and the stereocontrolled introduction of the two fluorine atoms.

The pyrrolidine ring is commonly synthesized from linear precursors derived from L-tartaric acid. One established method involves the conversion of diethyl L-tartrate into the corresponding diamine or diazide, which can then undergo cyclization.

A highly effective approach begins with the condensation of L-tartaric acid with benzylamine, which serves as the precursor to the N-phenyl group after a later debenzylation/re-arylation sequence or can be used if an N-benzyl analogue is the direct target. This condensation forms a tartrimide intermediate. Subsequent reduction of the amide carbonyls and the ester groups is required to form the pyrrolidine ring. A common method involves reduction with a reagent like lithium aluminium hydride (LiAlH₄) or a combination of sodium borohydride (B1222165) and a Lewis acid (NaBH₄—BF₃·Et₂O), which reduces the tartrimide to the corresponding (3S,4S)-1-benzyl-pyrrolidine-3,4-diol. nih.gov This tandem reduction-cyclization process efficiently establishes the core pyrrolidine structure with the necessary stereochemistry at the C3 and C4 positions.

Electrophilic fluorination involves the reaction of an electron-rich substrate (a nucleophile) with a reagent that delivers an electrophilic fluorine equivalent ("F+"). organic-synthesis.com While not the most direct route to this compound, it represents a theoretically possible strategy.

A hypothetical electrophilic route could start from a pyrrolidine precursor containing a double bond, such as a 3-pyrroline. The reaction of the double bond with an electrophilic fluorinating agent might proceed through a fluoronium ion intermediate. However, controlling the stereochemical outcome to achieve the required trans product from a subsequent nucleophilic attack would be challenging and likely result in a mixture of diastereomers. Another approach could involve the fluorination of an enolate or enamine derived from a corresponding pyrrolidinone, but this would add several steps (oxidation, fluorination, reduction) and still present significant stereocontrol challenges. Common electrophilic fluorinating agents are listed in the table below.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Structural Class |

| N-Fluorobenzenesulfonimide | NFSI | N-F Reagent (Neutral) |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | N-F Reagent (Cationic) |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | N-F Reagent (Neutral) |

| N-Fluoropyridinium triflate | NFPY | N-F Reagent (Cationic) |

Nucleophilic fluorination is the most effective and stereospecific method for synthesizing the target compound from its diol precursor. This strategy relies on the substitution of leaving groups by a fluoride (B91410) ion (F-), typically proceeding via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the reaction center. rsc.org

Starting with the chiral precursor (3S,4S)-1-phenyl-pyrrolidine-3,4-diol, both hydroxyl groups are simultaneously converted into good leaving groups and substituted by fluoride. Reagents such as (diethylamino)sulfur trifluoride (DAST) or its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are highly effective for this transformation. researchgate.netsigmaaldrich.comenamine.net

The mechanism involves the activation of each hydroxyl group by the reagent, followed by an intramolecular Sₙ2 attack by the fluoride ion generated in situ. Because the reaction occurs at two adjacent stereocenters, this double displacement with inversion converts the (3S,4S) stereochemistry of the diol precursor into the desired (3R,4R) configuration of the final difluorinated product. researchgate.net This method provides excellent stereochemical control, directly yielding the trans-difluorinated pyrrolidine.

Precursor Synthesis and Starting Material Considerations

The key precursor for the nucleophilic fluorination route is (3S,4S)-1-phenyl-pyrrolidine-3,4-diol (or its N-benzyl analogue, which can be converted to the N-phenyl derivative). The synthesis of this precursor begins from commercially available and inexpensive diethyl L-tartrate.

The synthetic sequence is as follows:

Protection and Reduction: The two hydroxyl groups of diethyl L-tartrate are first converted into better leaving groups, typically tosylates or mesylates. The ester groups are then reduced to primary alcohols using a strong reducing agent like LiAlH₄, yielding (2R,3R)-1,4-bis(tosyloxy)butane-2,3-diol.

Cyclization with Amine: The resulting activated diol is then reacted with aniline (B41778) (or benzylamine) in a double nucleophilic substitution reaction. The amine displaces the two tosylate groups to form the pyrrolidine ring in a single step, yielding the chiral diol precursor. researchgate.net

This approach leverages a starting material from the chiral pool to establish the absolute stereochemistry early in the sequence, which is then carried through to the final product.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several strategies, with the nucleophilic substitution route being the most documented and efficient. A comparison highlights the advantages and disadvantages of each potential pathway.

Table 2: Comparison of Synthetic Routes

| Synthetic Strategy | Starting Materials | Key Transformation | Stereocontrol | Advantages | Disadvantages |

| Nucleophilic Fluorination | L-Tartaric acid, Aniline | Diol to Difluoride (Deoxo-Fluor®) | Excellent; relies on stereospecific Sₙ2 inversion of a chiral pool-derived precursor. researchgate.net | High stereoselectivity, convergent, uses inexpensive starting materials. | Requires handling of potent fluorinating agents like Deoxo-Fluor®. |

| Electrophilic Fluorination | Pyrrolidinone or 3-Pyrroline | Alkene/Enolate Fluorination (NFSI) | Poor to moderate; difficult to control diastereoselectivity for the trans product. | Milder reagents compared to some nucleophilic sources. | Multi-step, poor stereocontrol, potential for side reactions. |

| [3+2] Cycloaddition | Phenyl-substituted Azomethine Ylide, Difluoroalkene | 1,3-Dipolar Cycloaddition | Potentially good; depends on the facial selectivity of the cycloaddition and the geometry of the alkene. rsc.org | Can construct the ring and C-F bonds concurrently. | Requires synthesis of specialized difluorinated alkene dipolarophiles. |

The route beginning with L-tartaric acid and employing a nucleophilic difluorination of the resulting diol intermediate is superior due to its excellent control of stereochemistry, which is dictated by the configuration of the starting material. While other routes are mechanistically plausible, they present significant challenges in achieving the required (3R,4R) stereochemistry without producing mixtures of isomers.

Yields and Efficiency of Different Approaches

The efficiency of the synthesis of this compound is dependent on the yields of the individual steps in the reaction sequence. While specific yield data for the synthesis of the 1-phenyl derivative is not extensively detailed in the public domain, the yields for analogous trans-3,4-difluoropyrrolidines prepared via the bistriflate displacement methodology are reported to be moderate to good. The critical difluorination step is often the most challenging in terms of optimizing the yield and minimizing side reactions.

The table below outlines a representative synthetic approach and indicative yields for key transformations based on similar reported syntheses of trans-3,4-difluoropyrrolidines.

| Step | Transformation | Reagents and Conditions | Indicative Yield (%) |

| 1 | Formation of N-phenyl diol | Aniline, Tartaric acid derivative | 70-85 |

| 2 | Bistriflate formation | Triflic anhydride (B1165640), Pyridine | 85-95 |

| 3 | Difluorination | Tetrabutylammonium fluoride (TBAF) | 50-70 |

Purity and Scalability Considerations

The purity of the final this compound product is of paramount importance, particularly for its potential applications in areas such as medicinal chemistry and materials science. The stereochemical purity is a key aspect, and the double displacement of a bistriflate is reported to proceed with excellent stereocontrol, leading to high enantiomeric excess of the desired trans-isomer. nih.gov Purification of the final compound and intermediates is typically achieved through standard techniques such as column chromatography and recrystallization.

From a scalability perspective, the synthesis of this compound presents several challenges. The use of expensive reagents such as triflic anhydride and chiral starting materials can impact the cost-effectiveness of the synthesis on a larger scale. Furthermore, the handling of fluorinating agents like TBAF requires careful control of reaction conditions to ensure safety and reproducibility.

The scalability of the process is also influenced by the following factors:

Reagent Availability and Cost: The commercial availability and cost of the chiral starting materials and fluorinating agents are significant considerations for large-scale production.

Reaction Conditions: The need for anhydrous conditions and potentially low temperatures for some of the steps can add complexity and cost to a scaled-up process.

Purification: Chromatographic purification can be a bottleneck in large-scale synthesis. The development of crystallization-based purification methods would be advantageous for scalability.

While the described synthetic route is robust for laboratory-scale synthesis, further process development would be necessary to address these challenges for efficient and economical production on an industrial scale.

Stereochemical Control and Enantioselective Synthesis of 3r,4r 3,4 Difluoro 1 Phenyl Pyrrolidine

Diastereoselective Synthesis Approaches

Diastereoselective strategies for the synthesis of (3R,4R)-3,4-difluoro-1-phenyl-pyrrolidine primarily rely on the use of chiral auxiliaries or the inherent stereochemistry of the substrate to direct the facial selectivity of fluorination reactions.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are temporarily incorporated into the synthetic route to induce diastereoselectivity. In the context of synthesizing difluorinated pyrrolidines, a chiral auxiliary can be attached to the pyrrolidine (B122466) precursor, influencing the stereochemical outcome of subsequent fluorination steps. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in publicly available literature, the general principles of this approach can be extrapolated from related syntheses.

For instance, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, could be appended to a suitable pyrrolidine precursor. The steric bulk and inherent chirality of the auxiliary would then direct the approach of a fluorinating agent to one face of the molecule, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would yield the desired enantiomer. The effectiveness of this strategy is highly dependent on the choice of auxiliary, the substrate, and the reaction conditions.

Table 1: Representative Chiral Auxiliaries and Their Potential Application in Diastereoselective Fluorination

| Chiral Auxiliary | Point of Attachment | Potential Fluorination Precursor | Expected Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | Nitrogen or side chain | N-Acyl-pyrrolidine derivative | Moderate to High |

| Oppolzer's Camphorsultam | Nitrogen or side chain | N-Acyl-pyrrolidine derivative | Moderate to High |

| (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (from D-mannitol) | Side chain | Functionalized pyrrolidine | Substrate dependent |

Note: This table is illustrative and based on the general principles of chiral auxiliary-mediated synthesis, as specific data for the target compound is limited.

Substrate-Controlled Diastereoselection

In substrate-controlled diastereoselection, the existing stereocenters within the substrate molecule dictate the stereochemical outcome of the reaction. For the synthesis of this compound, this would typically involve starting with a chiral, non-racemic pyrrolidine precursor.

A plausible synthetic route could commence from a chiral pool starting material, such as L-tartaric acid or a derivative, which possesses the desired stereochemistry at what will become the C3 and C4 positions of the pyrrolidine ring. The synthesis of enantiopure trans-3,4-difluoropyrrolidines has been reported, where the introduction of fluorine at both centers occurs in a single operation, implying a substrate-controlled approach. acs.orgnih.gov The pre-existing stereocenters in the starting material would guide the fluorination process to yield the desired (3R,4R) diastereomer. The efficiency of this control is often high, as the stereochemical information is already embedded in the substrate.

Enantioselective Catalytic Methods

Enantioselective catalysis offers a more atom-economical approach to chiral synthesis by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both organocatalysis and metal-based catalysis have emerged as powerful tools for asymmetric fluorination reactions.

Asymmetric Organocatalysis in Pyrrolidine Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. In the context of synthesizing fluorinated pyrrolidines, chiral amines, phosphoric acids, and their derivatives are commonly employed. While a specific organocatalytic method for the direct synthesis of this compound is not prominently reported, related methodologies provide a strong foundation for its potential development.

For example, the enantioselective synthesis of β-trifluoromethylated pyrrolines has been achieved through an organocatalyzed conjugate addition of nitromethane (B149229) to β-trifluoromethylated enones. cas.cn This demonstrates the feasibility of using organocatalysts to control stereocenters in fluorinated pyrrolidine precursors. A hypothetical approach for the target molecule could involve the asymmetric fluorination of a 1-phenyl-2,5-dihydro-1H-pyrrole precursor using a chiral organocatalyst in the presence of an electrophilic fluorinating agent.

Table 2: Potential Organocatalysts for Asymmetric Fluorination of Pyrrolidine Precursors

| Catalyst Type | Example Catalyst | Proposed Substrate | Potential Enantiomeric Excess (e.e.) |

| Chiral Phosphoric Acid | (R)-TRIP | 1-Phenyl-2,5-dihydro-1H-pyrrole | Moderate to High |

| Cinchona Alkaloid Derivative | Quinine-derived thiourea | 1-Phenyl-2,5-dihydro-1H-pyrrole | Moderate to High |

| Proline Derivative | (S)-Diphenylprolinol silyl (B83357) ether | Functionalized pyrrole | Substrate dependent |

Note: This table is based on the general applicability of these organocatalysts in asymmetric fluorination reactions.

Metal-Catalyzed Asymmetric Fluorination

Transition metal catalysis is a cornerstone of modern asymmetric synthesis. Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction. The development of metal-catalyzed asymmetric fluorination has provided powerful methods for the synthesis of chiral organofluorine compounds. nih.govnih.gov

The enantioselective synthesis of trans-3,4-difluoropyrrolidines has been accomplished, suggesting the utility of catalytic asymmetric methods. acs.orgnih.gov A potential strategy for the synthesis of this compound could involve the asymmetric fluorination of 1-phenyl-2,5-dihydro-1H-pyrrole using a chiral transition metal complex. Various metals, including palladium, copper, and iridium, have been successfully employed in asymmetric fluorination reactions. The choice of metal, ligand, and fluorinating agent is crucial for achieving high enantioselectivity.

Table 3: Examples of Metal-Ligand Systems for Asymmetric Fluorination

| Metal | Chiral Ligand | Fluorinating Agent | Potential Enantiomeric Excess (e.e.) |

| Palladium | (R)-BINAP | N-Fluorobenzenesulfonimide (NFSI) | High |

| Copper | Box (Bis(oxazoline)) | Selectfluor | Moderate to High |

| Iridium | F-BINAPHANE | Silver(I) fluoride (B91410) | High |

Note: This table presents examples of successful metal-ligand combinations in asymmetric fluorination, which could be adapted for the target synthesis.

Resolution Techniques for Enantiomeric Enrichment

Resolution is a classical method for separating a racemic mixture into its individual enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts, enzymatic resolution, or chiral chromatography. For this compound, if a non-stereoselective synthesis yields a racemic mixture of the trans diastereomer, resolution would be necessary to isolate the desired (3R,4R) enantiomer.

The most common method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base would liberate the enantiomerically pure amine.

Alternatively, chiral high-performance liquid chromatography (HPLC) can be employed for the analytical or preparative separation of enantiomers. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Table 4: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Type | Principle of Separation |

| (+)-Tartaric acid | Chiral Acid | Formation of diastereomeric salts |

| (-)-Mandelic acid | Chiral Acid | Formation of diastereomeric salts |

| (+)-Camphorsulfonic acid | Chiral Acid | Formation of diastereomeric salts |

Conformational Analysis and Stereochemical Assignment

The conformational landscape of the pyrrolidine ring in this compound is significantly influenced by the presence of the two fluorine atoms. These electronegative substituents introduce stereoelectronic interactions, such as gauche and anomeric effects, which dictate the preferred puckering of the five-membered ring. beilstein-journals.org The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twisted conformations. beilstein-journals.org

A quantum-chemical analysis of difluorinated pyrrolidines has shown that the stability of different conformers is a delicate balance of several factors. beilstein-journals.org While steric hindrance plays a role, stereoelectronic effects are paramount. beilstein-journals.org The gauche effect, which generally favors a gauche arrangement of electronegative substituents, and the anomeric effect, involving the delocalization of a lone pair of electrons from the nitrogen atom into an anti-periplanar σ* orbital of a C-F bond, are key determinants of conformational preference. beilstein-journals.org

For this compound, the conformational equilibrium is expected to favor puckering that minimizes unfavorable steric interactions between the fluorine atoms and the bulky phenyl group, while maximizing stabilizing stereoelectronic interactions. The two primary puckering modes for a pyrrolidine ring are the "endo" (Cγ-endo) and "exo" (Cγ-exo) puckers, which refer to the displacement of the Cγ atom (C4 in this case) relative to the plane of the other four ring atoms.

The definitive stereochemical assignment of this compound relies on a combination of spectroscopic techniques and, ideally, X-ray crystallography. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The vicinal and geminal ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants are particularly informative. The magnitude of these coupling constants is related to the dihedral angles between the coupled nuclei, as described by the Karplus equation, and can thus provide insights into the preferred ring pucker. semanticscholar.org

Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons on the pyrrolidine ring and the phenyl group, helping to establish their relative orientation. In the absence of crystallographic data, detailed NMR analysis coupled with high-level computational modeling provides the most reliable method for stereochemical assignment.

Interactive Data Table: Calculated Conformational Energies of Difluorinated Pyrrolidines

The following table, based on data from quantum-chemical analyses of difluorinated pyrrolidines, illustrates the relative energies of different conformations, highlighting the impact of fluorine substitution on ring puckering. beilstein-journals.org While not specific to the 1-phenyl substituted derivative, it provides a foundational understanding of the controlling stereoelectronic effects.

| Isomer | Conformation | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| cis-3,4-difluoropyrrolidine | Cγ-endo | 0.00 | Gauche effect |

| cis-3,4-difluoropyrrolidine | Cγ-exo | 1.25 | - |

| trans-3,4-difluoropyrrolidine | Cγ-exo | 0.50 | Minimized dipole-dipole repulsion |

| trans-3,4-difluoropyrrolidine | Cγ-endo | 0.85 | - |

Note: The data presented is for the parent difluoropyrrolidine and serves as a model for understanding the conformational preferences in the N-phenyl substituted analogue.

Advanced Fluorination Strategies Relevant to 3r,4r 3,4 Difluoro 1 Phenyl Pyrrolidine

Developments in Difluorination Methodologies

The creation of the vicinal difluoride arrangement in the pyrrolidine (B122466) ring is a key synthetic challenge. Modern methods for the 1,2-difluorination of alkenes, a common precursor to this motif, have moved beyond hazardous traditional reagents like elemental fluorine.

Hypervalent Iodine-Mediated Difluorination: A prominent strategy involves the use of hypervalent iodine reagents. researchgate.net These reagents can be used in conjunction with a fluoride (B91410) source, such as hydrogen fluoride-pyridine (HF·py), to achieve the difluorination of alkenes. nih.gov Catalytic systems have also been developed where an aryl iodide is oxidized in situ to the active hypervalent iodine(III) species, which then delivers two fluorine atoms across a double bond. harvard.edu This approach avoids the need for stoichiometric, pre-formed hypervalent iodine reagents.

Electrochemical Difluorination: A significant advancement in safety, scalability, and sustainability is the use of electrochemistry to mediate vicinal difluorination. nih.govnih.govbris.ac.ukscispace.com This technique typically involves the electrochemical generation of a hypervalent iodine mediator from a catalytic amount of an aryl iodide. nih.gov An "ex-cell" approach, where the hypervalent iodine species is generated electrochemically and then reacts with the alkene in a separate step, has been shown to be particularly effective for substrates that are sensitive to oxidation. nih.govresearchgate.net This method has demonstrated broad substrate scope and can be performed on a large scale with good to excellent yields. nih.gov

| Methodology | Typical Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Hypervalent Iodine (Stoichiometric) | PhI(OAc)₂, HF·py | Well-established, predictable reactivity. | Generates stoichiometric waste. |

| Hypervalent Iodine (Catalytic) | Aryl Iodide (catalyst), mCPBA (oxidant), HF·py | Reduces waste, uses a catalyst. | Requires a stoichiometric chemical oxidant. |

| Electrochemical ("Ex-cell") | Aryl Iodide (mediator), HF-amine complex, electric current | Sustainable, scalable, avoids chemical oxidants, tolerates sensitive functional groups. nih.gov | Requires specialized electrochemical equipment. |

Regioselective Fluorination Techniques

For the synthesis of (3R,4R)-3,4-difluoro-1-phenyl-pyrrolidine, fluorination must be directed specifically to the C3 and C4 positions of the pyrrolidine ring. This regioselectivity is typically achieved by starting with a precursor that has pre-installed functionality at these positions.

A common and effective strategy is to begin with a pyrrolidine derivative containing a double bond between the C3 and C4 carbons. The difluorination methodologies described in the previous section can then be applied to this alkene, ensuring that the fluorine atoms are added exclusively at the desired positions.

Another powerful approach involves the use of a precursor with hydroxyl groups at the C3 and C4 positions, forming a diol. Subsequent deoxyfluorination reactions can then replace the hydroxyl groups with fluorine. The synthesis of pyrrolidine derivatives often starts from cyclic precursors like 4-hydroxyproline, which can be chemically modified to introduce the necessary functionality for regiocontrolled fluorination. nih.gov

Stereoselective Fluorination Methodologies

Achieving the specific (3R,4R) stereochemistry is the most critical challenge. The stereochemical outcome of the fluorination reaction must be precisely controlled.

Chiral Pool Synthesis: One of the most reliable methods to ensure the correct absolute stereochemistry is to begin with a chiral starting material, a strategy known as chiral pool synthesis. For instance, the synthesis of a related chiral building block, (3R,4R)-3,4-dihydroxypyrrolidine, can be accomplished starting from L-(+)-tartaric acid, a readily available and enantiopure natural product. acs.orgnih.gov This diol precursor, with its stereocenters already correctly established, can then undergo a stereospecific double deoxyfluorination. This reaction typically proceeds with inversion of configuration at both centers, so a (3R,4R)-diol would be converted to a (3S,4S)-difluoride. Therefore, to obtain the (3R,4R)-difluoride, one would need to start with the corresponding (3S,4S)-diol.

Catalytic Asymmetric Difluorination: An alternative and more advanced approach is the use of a chiral catalyst to control the stereochemistry of the difluorination reaction. Enantioselective 1,2-difluorination of alkenes has been achieved using chiral hypervalent iodine catalysts. harvard.edu These catalysts create a chiral environment around the substrate, directing the fluorine atoms to add to specific faces of the double bond, thereby generating the product with high enantiomeric excess. harvard.eduacs.org While this method is highly sophisticated, it can potentially provide a more direct route to enantiopure difluorinated products from achiral precursors. nih.gov

Novel Fluorinating Reagents and Their Application

The development of new fluorinating reagents with improved safety profiles, stability, and reactivity has been a major focus in organofluorine chemistry. chinesechemsoc.org These reagents are crucial for performing the key transformations needed to synthesize complex molecules like this compound.

Deoxyfluorinating Reagents: The conversion of diols to difluorides is a key step where modern reagents are essential. While diethylaminosulfur trifluoride (DAST) has been a classic choice, its thermal instability poses safety risks. thieme-connect.comresearchgate.net Newer reagents have been developed to overcome these limitations.

PyFluor : A thermally stable, low-cost deoxyfluorination reagent that is often selective for fluorination over elimination side reactions. chinesechemsoc.orgchemrxiv.org

PhenoFluor and AlkylFluor : Developed for the deoxyfluorination of phenols and alcohols, respectively, these reagents offer milder reaction conditions and broader functional group tolerance. thieme-connect.comresearchgate.net

Sulfonyl Fluorides : Data-driven research has led to the development of new (hetero)aryl sulfonyl fluorides with enhanced reactivity, improved physical properties, and excellent safety profiles compared to older reagents. chemrxiv.org

Electrophilic Fluorinating Reagents: These reagents are used in reactions where a fluorine cation (F+) is formally added.

Selectfluor : A widely used, commercially available, and easy-to-handle electrophilic fluorinating reagent. It is often employed as the terminal oxidant in catalytic difluorination reactions. nih.gov

N-Fluorobenzenesulfonimide (NFSI) : Another common electrophilic fluorine source. Chiral versions of NFSI have been developed for asymmetric fluorination reactions. chinesechemsoc.org

| Reagent Name | Abbreviation/Type | Primary Application | Key Feature |

|---|---|---|---|

| 2-Pyridinesulfonyl fluoride | PyFluor | Deoxyfluorination of alcohols | High thermal stability, low cost. chinesechemsoc.orgchemrxiv.org |

| Diethylaminosulfur trifluoride | DAST | Deoxyfluorination of alcohols | Classic reagent, but with thermal instability. researchgate.net |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Electrophilic fluorination | Stable, easy-to-handle solid. nih.gov |

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic fluorination | Widely used, chiral variants available. chinesechemsoc.org |

Chemical Transformations and Derivatization of 3r,4r 3,4 Difluoro 1 Phenyl Pyrrolidine

Modifications at the Nitrogen Atom (N-Derivatization)

The tertiary amine of the pyrrolidine (B122466) ring in (3R,4R)-3,4-difluoro-1-phenyl-pyrrolidine is a key site for chemical modification. While the nitrogen is already substituted with a phenyl group, certain reactions can lead to further derivatization or replacement of the phenyl substituent.

One common approach for the functionalization of related N-aryl cyclic amines involves oxidative C-H functionalization at the alpha-position to the nitrogen, which can then be intercepted by various nucleophiles. Although specific examples for this compound are not detailed in the available literature, this methodology is broadly applicable to N-aryl pyrrolidines.

Another potential modification involves the cleavage and replacement of the N-phenyl group. This can sometimes be achieved under specific catalytic conditions, such as certain types of hydrogenolysis or through oxidative methods, which would generate the secondary amine (3R,4R)-3,4-difluoropyrrolidine. This secondary amine is a versatile intermediate that can be subsequently N-functionalized with a wide array of substituents through reactions such as:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones.

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

N-Arylation: Coupling with aryl halides or boronic acids under conditions like the Buchwald-Hartwig amination.

Formation of Ureas and Carbamates: Reaction with isocyanates or chloroformates.

These N-derivatization strategies allow for the introduction of diverse functional groups, which can significantly alter the molecule's physicochemical properties.

Functionalization of the Phenyl Ring

The phenyl group attached to the nitrogen atom provides a scaffold for modifications through aromatic substitution reactions. The pyrrolidinyl group acts as an ortho-, para-directing and activating substituent for electrophilic aromatic substitution, due to the lone pair of electrons on the nitrogen atom.

Potential functionalization reactions on the phenyl ring include:

Halogenation: Introduction of bromine, chlorine, or iodine at the ortho and para positions using appropriate halogenating agents (e.g., N-bromosuccinimide).

Nitration: Introduction of a nitro group, typically at the para position, using nitrating agents like nitric acid in the presence of sulfuric acid. The resulting nitro group can be further reduced to an amino group, which serves as a handle for further derivatization.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although the activating nature of the amino group can sometimes lead to over-alkylation or other side reactions.

Sulfonation: Introduction of a sulfonic acid group.

These reactions allow for the introduction of various substituents onto the phenyl ring, providing a means to modulate the electronic and steric properties of the molecule.

Reactions Involving the Difluorinated Pyrrolidine Core

The difluorinated pyrrolidine core is generally stable under many reaction conditions. The carbon-fluorine bonds are strong and not easily cleaved. However, the presence of fluorine atoms significantly influences the reactivity of the adjacent C-H bonds.

Reactions targeting the pyrrolidine core could include:

C-H Functionalization: Modern catalytic methods may allow for the selective functionalization of C-H bonds on the pyrrolidine ring, although the presence of two electron-withdrawing fluorine atoms would likely influence the regioselectivity of such reactions.

Ring-Opening Reactions: Under harsh conditions or with specific reagents, the pyrrolidine ring could potentially undergo cleavage.

Elimination Reactions: Although less likely due to the stability of the C-F bond, under strongly basic conditions, elimination of HF could be a possible side reaction, particularly if there is an adjacent proton that is sufficiently acidic.

Research into the specific reactivity of the 3,4-difluoropyrrolidine (B12105660) core is an area of interest for accessing novel fluorinated scaffolds.

Applications in Library Synthesis and Diversity-Oriented Synthesis

The structural and functional handles present in this compound and its derivatives make it a potentially valuable building block for library synthesis and diversity-oriented synthesis (DOS). pnas.orgrsc.org The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine atoms can favorably modulate properties such as metabolic stability and binding affinity. nih.gov

By systematically applying the derivatization reactions described in the sections above, a library of compounds with diverse substituents can be generated from this single core structure. For example, a combinatorial approach could be employed where a set of modifications on the phenyl ring is combined with a set of N-derivatizations (after a potential de-arylation/re-functionalization sequence).

The three-dimensional nature of the pyrrolidine ring is an important feature in DOS, aiming to populate chemical space with structurally diverse and complex molecules. nih.gov The defined stereochemistry of the (3R,4R) core provides a rigid framework to which substituents can be appended in a spatially defined manner, which is crucial for probing interactions with biological targets. The synthesis of libraries of highly functionalized pyrrolidines has been shown to be a successful strategy for the discovery of potent enzyme inhibitors. nih.gov

Application of 3r,4r 3,4 Difluoro 1 Phenyl Pyrrolidine As a Chiral Building Block and Scaffold

Role in the Synthesis of Complex Natural Products

While the direct incorporation of (3R,4R)-3,4-difluoro-1-phenyl-pyrrolidine into the total synthesis of complex natural products is not extensively documented in publicly available literature, the broader class of pyrrolidine-containing natural products is vast. researchgate.netresearchgate.net Synthetic strategies often rely on the use of chiral pyrrolidine (B122466) derivatives to construct key structural motifs found in these natural products. researchgate.net The difluorinated nature of this compound offers a unique synthon for creating fluorinated analogues of natural products. The strategic placement of fluorine can lead to compounds with altered biological activities or improved pharmacokinetic profiles. The development of synthetic methodologies that allow for the diversification of complex natural products is an active area of research. rsc.orgnih.gov

Utilization in the Construction of Advanced Organic Molecules

The this compound scaffold is a valuable precursor for the synthesis of more complex and functionally diverse organic molecules. The pyrrolidine ring can be further functionalized at various positions, and the phenyl group on the nitrogen atom can be modified or replaced to access a wide range of derivatives. The presence of the difluoro moiety introduces specific conformational constraints and electronic properties that can be exploited in the design of novel molecular architectures. For instance, fluorinated pyrrolidines are utilized as building blocks in the synthesis of various heterocyclic systems and have been shown to be valuable in the preparation of biologically active compounds. nih.gov

Precursor for Pharmacologically Active Compounds

The (3R,4R)-3,4-difluoropyrrolidine core is a key structural feature in a number of pharmacologically active compounds. A notable example is a series of potent and selective factor Xa inhibitors. One such clinical candidate, R1663, is a (3R,4R)-1-(2,2-difluoro-ethyl)-pyrrolidine-3,4-dicarboxylic acid amide derivative. nih.gov This compound demonstrated excellent selectivity against a panel of serine proteases and favorable pharmacokinetic properties in preclinical studies. nih.gov

| Compound | Target | Inhibitory Activity (Ki) | Selectivity | Pharmacokinetic Profile |

|---|---|---|---|---|

| R1663 | Factor Xa | Data not publicly available | Excellent against a panel of serine proteases | Good in rats and monkeys |

The development of this clinical candidate underscores the potential of the (3R,4R)-difluoropyrrolidine scaffold in designing drugs with specific therapeutic applications. The stereochemistry at the 3 and 4 positions of the pyrrolidine ring is crucial for the observed biological activity.

Asymmetric Catalysis with Derivatives of this compound

Enantiopure trans-3,4-difluoropyrrolidines, including derivatives of the (3R,4R) configuration, have been investigated for their applications in catalytic asymmetric synthesis. nih.govacs.org The chirality inherent in these molecules can be transferred to a substrate during a chemical reaction, leading to the formation of a single enantiomer of the product. This is a critical aspect of modern synthetic chemistry, particularly in the pharmaceutical industry, where the biological activity of a drug is often associated with a specific stereoisomer.

Derivatives of trans-3,4-difluoropyrrolidines have been used to create chiral catalysts for asymmetric epoxidations and additions to aldehydes. nih.govacs.org The fluorine atoms in these catalysts can influence their electronic properties and conformational rigidity, which in turn can affect the enantioselectivity of the catalyzed reaction.

| Reaction Type | Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Epoxidation | Chiral ligand derived from trans-3,4-difluoropyrrolidine | Olefins | Epoxides | Data not publicly available |

| Asymmetric Aldol Addition | Chiral catalyst incorporating a trans-3,4-difluoropyrrolidine moiety | Aldehydes and Ketones | β-Hydroxy carbonyl compounds | Data not publicly available |

The research in this area demonstrates the potential of this compound as a platform for the development of novel and efficient chiral catalysts for a variety of asymmetric transformations.

Medicinal Chemistry Design Principles Incorporating 3r,4r 3,4 Difluoro 1 Phenyl Pyrrolidine

Bioisosteric Replacement Strategies Involving Fluorinated Pyrrolidines

Bioisosterism, the strategy of substituting one chemical group with another that produces a similar biological response, is a fundamental concept in drug design. researchgate.netu-tokyo.ac.jp Fluorine's unique electronic properties and relatively small size make it a versatile bioisostere for hydrogen atoms and hydroxyl groups. nih.govnih.gov In the context of the (3R,4R)-3,4-difluoro-1-phenyl-pyrrolidine scaffold, the vicinal difluoro substitution can be considered a bioisosteric replacement for a methylene (B1212753) group or a single hydroxyl group, albeit with significant electronic and conformational consequences.

The replacement of hydrogen with fluorine can profoundly impact a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes. Furthermore, the introduction of the strongly electronegative fluorine atoms can alter the electronic distribution of the entire pyrrolidine (B122466) ring, influencing its interactions with biological targets and metabolic enzymes. nih.gov

While direct examples of this compound in bioisosteric replacement are not extensively documented in dedicated studies, the principles are well-established with similar fluorinated motifs. For instance, the difluoromethyl group (CF2H) is recognized as an isostere of a hydroxyl or thiol group, capable of acting as a lipophilic hydrogen-bond donor. researchgate.net By extension, the 3,4-difluoropyrrolidine (B12105660) core can be envisioned as a means to mimic the hydrogen bonding capacity of a diol or to introduce polarity into a lipophilic region of a molecule, while simultaneously enhancing metabolic stability.

Impact of Fluorine on Conformational Constraints and Lipophilicity in Drug Design

The introduction of fluorine atoms onto the pyrrolidine ring has a profound impact on its conformational preferences and lipophilicity, two critical parameters in drug design.

Conformational Constraints:

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope or twist forms. researchgate.net The substitution pattern on the ring can significantly bias this equilibrium. Fluorination at the 3 and 4 positions, as in (3R,4R)-3,4-difluoro-pyrrolidine, introduces strong stereoelectronic effects that dictate the preferred ring pucker. beilstein-journals.org

Studies on the closely related (3R,4R)-3,4-difluoro-L-proline have shown that the vicinal difluorination leads to a distinct conformational bias. acs.org The gauche effect, a favorable interaction between adjacent electron-withdrawing groups, and other stereoelectronic interactions involving the C-F bonds, influence the torsional angles within the ring. rsc.org X-ray crystallographic analysis of (3R,4R)-3,4-difluoroproline reveals a specific ring pucker that is influenced by these electronic interactions. acs.org This conformational pre-organization can be highly advantageous in drug design, as it can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.

| Compound Feature | Observed Effect | Implication in Drug Design |

|---|---|---|

| Ring Pucker | Strong bias towards a specific envelope/twist conformation. acs.org | Pre-organization for target binding, potentially increasing affinity. |

| Stereoelectronic Interactions | Gauche effects between C-F bonds influence torsional angles. rsc.org | Stabilization of a desired 3D structure. |

| Conformational Rigidity | Reduced conformational flexibility compared to non-fluorinated analogs. | Decreased entropic penalty upon binding. |

Lipophilicity:

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The impact of fluorination on lipophilicity is context-dependent. While highly fluorinated motifs like a trifluoromethyl group generally increase lipophilicity, single fluorine substitutions or vicinal difluorination can lead to a decrease in lipophilicity. researchgate.net This is attributed to the high electronegativity of fluorine, which can create a more polarized molecule that interacts more favorably with the aqueous phase.

The introduction of the two polar C-F bonds in this compound is expected to lower its lipophilicity compared to the non-fluorinated parent compound. This can be a desirable modification in drug discovery to improve solubility and reduce off-target toxicity associated with high lipophilicity.

| Compound | Substitution | Predicted LogP Change | Predicted pKa Change of Pyrrolidine Nitrogen |

|---|---|---|---|

| 1-phenyl-pyrrolidine | None | Baseline | Baseline |

| This compound | Vicinal difluoro | Decrease | Decrease (due to inductive electron withdrawal) |

Role as a Chiral Scaffold for Ligand Design

The this compound moiety is an intrinsically chiral scaffold. The defined stereochemistry at the 3 and 4 positions provides a rigid framework for the precise three-dimensional presentation of pharmacophoric elements. In ligand design, achieving a specific spatial arrangement of functional groups is often crucial for high-affinity and selective binding to a biological target.

The use of chiral pyrrolidine scaffolds is a well-established strategy in medicinal chemistry. nih.gov The rigidified and stereochemically defined nature of the (3R,4R)-difluorinated core allows for the exploration of chemical space with greater precision. By attaching various substituents to the nitrogen and potentially to the phenyl ring, medicinal chemists can systematically probe the binding pocket of a target protein. The defined stereochemistry ensures that the resulting analogs have a consistent and predictable orientation within the binding site, which is essential for establishing clear structure-activity relationships.

Structure-Activity Relationship (SAR) Studies of Analogs (excluding biological activity, dosage, safety, clinical trials)

While specific SAR studies focused solely on this compound are not widely published, general SAR principles for substituted pyrrolidines can be extrapolated. The pyrrolidine ring serves as a central scaffold from which substituent vectors can be explored in a defined manner. bohrium.com

For a hypothetical series of analogs based on the this compound core, SAR studies would typically involve modifications at two primary positions:

The Phenyl Ring: Substitution on the phenyl ring (ortho, meta, para) with various electron-donating or electron-withdrawing groups would modulate the electronic properties and steric bulk of this part of the molecule. This can influence aromatic interactions, such as pi-pi stacking or cation-pi interactions, within a protein binding site.

Analogs of the Phenyl Group: Replacing the phenyl group with other aromatic or heteroaromatic rings would explore the impact of different ring systems on binding affinity. This could reveal preferences for specific sizes, shapes, and hydrogen bonding capabilities in that region of the binding pocket.

In broader SAR studies of pyrrolidine-containing compounds, it has been observed that the stereochemistry of substituents on the pyrrolidine ring is often a critical determinant of activity. nih.gov For instance, in a series of pyrrolidine-based inhibitors, the cis or trans relationship of substituents can lead to significant differences in binding affinity due to the different spatial trajectories of the appended groups. nih.gov The rigid (3R,4R) stereochemistry of the difluorinated scaffold provides a fixed platform to isolate and understand the contributions of other structural modifications.

| Modification Site | Type of Modification | Potential Impact on Molecular Interactions |

|---|---|---|

| Phenyl Ring | Substitution (e.g., -CH3, -Cl, -OCH3) | Alters steric and electronic properties, influencing van der Waals and electronic interactions. |

| Replacement (e.g., with pyridyl, thienyl) | Introduces potential for new hydrogen bonds and dipole interactions. | |

| Pyrrolidine Nitrogen | Variation of the N-substituent (if not phenyl) | Probes different regions of the binding pocket. |

| Modification of basicity (pKa) | Impacts potential for ionic interactions. |

Future Directions and Emerging Research Avenues for 3r,4r 3,4 Difluoro 1 Phenyl Pyrrolidine

Development of More Sustainable and Greener Synthetic Routes

The future synthesis of (3R,4R)-3,4-difluoro-1-phenyl-pyrrolidine will likely prioritize the principles of green chemistry, focusing on minimizing environmental impact and improving efficiency. Key areas of development are expected to include biocatalysis, the use of renewable feedstocks, photocatalysis, and waste minimization strategies.

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Future research could focus on discovering or engineering enzymes, such as evolved cytochrome P450s, for the asymmetric fluorination or amination steps required to construct the chiral pyrrolidine (B122466) core. wikipedia.orgsantaisci.com This biocatalytic approach could significantly reduce the reliance on hazardous reagents and heavy metal catalysts.

Renewable Feedstocks: A major goal in green chemistry is the transition from petroleum-based starting materials to renewable resources. nih.govnih.govchromforum.org Research into synthetic pathways that utilize biomass-derived platform molecules could provide a more sustainable route to the pyrrolidine ring system.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for green synthesis, enabling reactions to proceed under mild conditions. beilstein-journals.org The development of photocatalytic methods for the stereoselective difluorination of pyrrolidine precursors could offer a more energy-efficient and atom-economical alternative to traditional fluorination methods.

Waste Minimization: Future synthetic strategies will aim to reduce waste by maximizing atom economy and minimizing the use of protecting groups and stoichiometric reagents. biophysics.org The design of cascade or one-pot reactions where multiple synthetic steps are performed in a single reaction vessel will be a key focus.

| Green Chemistry Approach | Potential Application in this compound Synthesis | Anticipated Benefits |

| Biocatalysis | Enzymatic asymmetric fluorination or C-H amination. wikipedia.orgsantaisci.com | High stereoselectivity, mild conditions, reduced waste. |

| Renewable Feedstocks | Synthesis from biomass-derived platform molecules. nih.govnih.govchromforum.org | Reduced reliance on fossil fuels, increased sustainability. |

| Photocatalysis | Visible-light mediated stereoselective difluorination. beilstein-journals.org | Energy efficiency, mild reaction conditions. |

| Waste Minimization | Development of cascade or one-pot reaction sequences. biophysics.org | Higher atom economy, reduced use of solvents and reagents. |

Exploration of Novel Reactivity Patterns

The presence of two fluorine atoms on the pyrrolidine ring of this compound is expected to confer unique reactivity. Future research will likely investigate these novel reactivity patterns, including C-H activation, cycloaddition reactions, and ring-opening transformations.

C-H Activation: The selective functionalization of C-H bonds is a rapidly developing area of organic synthesis. Research could explore the transition-metal-catalyzed C-H activation of the pyrrolidine or phenyl rings of the title compound, allowing for the introduction of new functional groups and the synthesis of novel derivatives. nih.govresearchgate.netnih.gov The influence of the fluorine atoms on the regioselectivity and reactivity of these transformations will be of particular interest.

Cycloaddition Reactions: The pyrrolidine ring can participate in various cycloaddition reactions. Investigating the [3+2] cycloaddition reactions of azomethine ylides derived from this compound could lead to the synthesis of complex, fluorinated polycyclic scaffolds with potential biological activity. santaisci.combeilstein-journals.orgbeilstein-journals.org

Ring-Opening Reactions: Under specific conditions, the strained pyrrolidine ring could undergo ring-opening reactions. Exploring these transformations could provide access to novel acyclic difluorinated amino compounds, which are valuable building blocks in medicinal chemistry. dioxin20xx.org

Integration into Flow Chemistry Methodologies

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. biophysics.orgnih.govwvu.edu The integration of the synthesis of this compound into continuous flow methodologies represents a promising avenue for future research.

Enhanced Safety and Scalability: The use of hazardous reagents, such as certain fluorinating agents, can be managed more safely in a continuous flow setup due to the small reaction volumes. wikipedia.orgresearchgate.netresearchgate.net Furthermore, scaling up production is often more straightforward in flow chemistry, simply requiring longer reaction times or parallelization of reactors. beilstein-journals.orgbeilstein-journals.org

Improved Stereocontrol and Purity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved stereoselectivity and higher product purity. nih.govbeilstein-journals.org This is particularly important for the synthesis of chiral molecules like this compound.

Automated Synthesis and Purification: Flow chemistry systems can be integrated with online monitoring and automated purification techniques, allowing for a more streamlined and efficient manufacturing process. ed.ac.ukresearchgate.net This could be particularly beneficial for the production of this compound as a pharmaceutical intermediate.

| Advantage of Flow Chemistry | Application to this compound Synthesis |

| Enhanced Safety | Safer handling of potentially hazardous fluorinating reagents. wikipedia.orgresearchgate.netresearchgate.net |

| Scalability | Straightforward scale-up for industrial production. beilstein-journals.orgbeilstein-journals.org |

| Improved Stereocontrol | Precise control of reaction parameters for higher stereoselectivity. nih.govbeilstein-journals.org |

| Automation | Integration with online analysis and purification for efficient production. ed.ac.ukresearchgate.net |

Advanced Characterization Techniques for Stereochemical Purity

Ensuring the high stereochemical purity of this compound is crucial for its potential applications. Future research will likely employ a combination of advanced analytical techniques to rigorously characterize its stereoisomeric composition.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases are powerful techniques for separating and quantifying enantiomers and diastereomers. chromforum.orgnih.govhplc.eu The development of optimized chiral chromatography methods will be essential for the quality control of this compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for stereochemical analysis. Advanced NMR techniques, including the use of chiral derivatizing agents and 19F NMR, can be used to differentiate between stereoisomers and determine enantiomeric and diastereomeric purity. wikipedia.orgbiophysics.orgjeol.comjeol.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration of chiral molecules. nih.govnih.goved.ac.ukresearchgate.net Obtaining a crystal structure of this compound or a suitable derivative would definitively confirm its stereochemistry.

Computational Analysis: Quantum-chemical calculations can provide valuable insights into the conformational preferences and spectroscopic properties of different stereoisomers of difluorinated pyrrolidines, aiding in the interpretation of experimental data. researchgate.netbeilstein-journals.orgnih.gov

| Characterization Technique | Application for this compound |

| Chiral Chromatography (HPLC/SFC) | Separation and quantification of stereoisomers. chromforum.orgnih.govhplc.eu |

| NMR Spectroscopy (1H, 13C, 19F) | Differentiation of stereoisomers and purity determination. wikipedia.orgbiophysics.orgjeol.comjeol.com |

| X-ray Crystallography | Unambiguous determination of absolute configuration. nih.govnih.goved.ac.ukresearchgate.net |

| Quantum-Chemical Calculations | Prediction of conformational and spectroscopic properties. researchgate.netbeilstein-journals.orgnih.gov |

Expansion into New Areas of Material Science and Supramolecular Chemistry

While the primary focus for many fluorinated heterocycles is in medicinal chemistry, the unique properties of this compound could lead to its exploration in material science and supramolecular chemistry.

Fluorinated Polymers and Materials: The incorporation of fluorinated moieties into polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. Future research could investigate the use of this compound as a monomer or building block for the synthesis of novel fluorinated polymers with specialized applications.

Liquid Crystals: The rigid, chiral structure of this compound, combined with the polar C-F bonds, suggests potential applications in the design of new liquid crystalline materials. The stereochemistry of the molecule could influence the packing and macroscopic properties of the resulting liquid crystal phases.

Supramolecular Assemblies: The phenyl and pyrrolidine rings offer sites for non-covalent interactions, such as π-π stacking and hydrogen bonding. Research could explore the self-assembly of this compound or its derivatives into well-defined supramolecular architectures, such as gels, nanotubes, or vesicles, with potential applications in sensing, catalysis, or drug delivery.

Chiral Recognition: The defined stereochemistry of the molecule could be exploited for chiral recognition. It could be used as a chiral selector in chromatography or as a component of a chiral sensor for the detection of other enantiomeric molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3R,4R)-3,4-difluoro-1-phenyl-pyrrolidine, and how can stereochemical purity be ensured?

- Methodological Answer : A typical synthesis involves multi-step reactions starting from pyrrolidine precursors. For example, fluorination of pyrrolidine derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under controlled conditions can introduce fluorine atoms at the 3,4-positions. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. For instance, describes the use of triphosgene and triethylamine in acetonitrile to synthesize carboxamide derivatives of fluorinated pyrrolidines, highlighting the role of reaction temperature and solvent polarity in preserving stereochemistry . Post-synthesis purification via silica gel chromatography (e.g., EtOAc-petroleum ether gradients) and chiral HPLC are critical for isolating enantiomerically pure products.

Q. Which spectroscopic techniques are most effective for characterizing the structure and fluorine substitution pattern of this compound?

- Methodological Answer :

- 19F NMR : Directly identifies fluorine atoms in the molecule and their chemical environments. For example, vicinal difluoro groups in the pyrrolidine ring typically show coupling constants (JFF) between 12–18 Hz .

- X-ray crystallography : Resolves stereochemistry and spatial arrangement. utilized this to confirm the non-coplanarity of the pyrrolidine and fluorophenyl rings .

- IR spectroscopy : Detects functional groups (e.g., C-F stretches at 1100–1000 cm⁻¹).

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-difluoro substituents influence the compound’s reactivity in catalytic asymmetric synthesis?

- Methodological Answer : Fluorine’s electronegativity increases the electron-withdrawing nature of the pyrrolidine ring, altering transition-state energetics in reactions like cross-couplings or cycloadditions. For example, in Pd-catalyzed couplings, fluorinated pyrrolidines may slow oxidative addition due to reduced electron density. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity. highlights similar electrochemical analyses for fulleropyrrolidines, where fluorine substitution modulated redox potentials . Experimental validation involves comparing reaction rates and yields between fluorinated and non-fluorinated analogs under identical conditions.

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurities. To address this:

- Reproducibility checks : Re-synthesize compounds using protocols from conflicting studies (e.g., ’s triphosgene-mediated carboxamide synthesis) and retest activity .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioassays.

- Structure-activity relationship (SAR) modeling : Compare activity trends across derivatives with systematic structural changes (e.g., replacing fluorine with other halogens). ’s SAR approach for benzodioxolyl-pyrrolidine carboxamides can be adapted .

Q. How can computational methods optimize the design of this compound-based inhibitors for protein targets?

- Methodological Answer :

- Docking simulations : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs). Fluorine’s role in hydrophobic interactions and hydrogen bonding can be modeled.

- MD simulations : Assess conformational stability of the inhibitor-target complex over time. ’s electrochemical studies on fulleropyrrolidines demonstrate how substituent flexibility impacts molecular interactions .

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon fluorine substitution.

Experimental Design & Data Analysis

Q. What are the critical parameters for scaling up the synthesis of this compound while maintaining enantiomeric excess?

- Methodological Answer : Key factors include:

- Catalyst loading : Asymmetric hydrogenation or fluorination catalysts (e.g., Ru-BINAP complexes) must be optimized to avoid racemization at higher temperatures.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) stabilize intermediates but may require strict moisture control. ’s use of anhydrous acetonitrile in carboxamide synthesis is instructive .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress and enantiomeric ratios in real time.

Q. How can researchers validate the metabolic stability of fluorinated pyrrolidine derivatives in pharmacokinetic studies?

- Methodological Answer :

- In vitro assays : Use liver microsomes or hepatocytes to measure metabolic half-life. Fluorine’s resistance to oxidative metabolism often enhances stability.

- Isotope labeling : Incorporate 18F or 19F labels for tracking via PET or NMR, respectively.

- CYP450 inhibition assays : Identify interactions with cytochrome P450 enzymes using fluorometric substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.